RGD Negative Control
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RGD Negative Control is a peptide used as a control in experiments involving the RGD (arginylglycylaspartic acid) peptide. The RGD sequence is known for its ability to bind to integrin receptors on cell surfaces, which plays a crucial role in cell adhesion, migration, and signaling. The this compound is designed to have a similar structure but lacks the functional activity of the RGD peptide, making it an essential tool for validating experimental results.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RGD Negative Control involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for storage and use in experiments .
Análisis De Reacciones Químicas
Types of Reactions
RGD Negative Control can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides .
Aplicaciones Científicas De Investigación
RGD Negative Control is widely used in scientific research to validate the specificity and efficacy of RGD-based experiments. Its applications include:
Chemistry: Used as a control in studies involving peptide synthesis and modification.
Biology: Employed in cell adhesion and migration assays to confirm the role of RGD peptides in integrin binding.
Medicine: Utilized in drug delivery research to evaluate the targeting efficiency of RGD-modified nanoparticles.
Industry: Applied in the development of biomaterials and tissue engineering scaffolds to assess the impact of RGD peptides on cell behavior .
Mecanismo De Acción
The mechanism of action of RGD Negative Control involves its inability to bind to integrin receptors due to the lack of functional activity. This makes it an ideal control for experiments involving RGD peptides, as it helps to distinguish specific effects mediated by RGD-integrin interactions from non-specific effects. The molecular targets and pathways involved include integrin receptors and downstream signaling pathways that regulate cell adhesion, migration, and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(-RGDfK): A cyclic peptide with high affinity for integrin receptors, used in cancer therapy and imaging.
iRGD: An internalizing RGD peptide with enhanced cell penetration properties, used for targeted drug delivery.
Linear RGD Peptides: Linear versions of RGD peptides used in various biomedical applications
Uniqueness
RGD Negative Control is unique in its lack of functional activity, making it an essential tool for validating experimental results. Unlike other RGD peptides that actively bind to integrin receptors and mediate cellular responses, this compound serves as a baseline to compare and confirm the specific effects of RGD peptides .
Actividad Biológica
The RGD (Arginine-Glycine-Aspartic acid) sequence is a well-known motif that plays a critical role in cell adhesion, migration, and signaling through integrins. In research contexts, RGD negative controls are essential for distinguishing specific biological activities mediated by RGD-containing peptides from non-specific effects. This article delves into the biological activity of RGD negative controls, focusing on their mechanisms of action, experimental applications, and relevant case studies.
1. Understanding RGD and its Negative Controls
1.1 RGD Motif Functionality
The RGD sequence is recognized by various integrins, particularly αvβ3 and αvβ5, which are implicated in processes such as angiogenesis and tumor progression. The negative control variants, often represented as RAD (where the aspartic acid is replaced with alanine), serve as non-functional counterparts to the active RGD peptides. These controls help in assessing the specificity of RGD interactions with integrins.
1.2 Mechanistic Insights
Research indicates that RGD peptides can enhance cell adhesion and promote cellular responses through integrin activation. Conversely, RAD peptides do not engage these pathways, providing a baseline for evaluating the biological effects attributed to RGD .
2. Experimental Applications
2.1 Cell Adhesion Studies
In various studies, the binding affinity of RGD peptides to integrins has been compared against RAD controls to validate the specificity of cellular adhesion mechanisms. For instance, Cressman et al. (2009) demonstrated that cRGDfK-488 binds specifically to αvβ3 integrins on human umbilical vein endothelial cells (HUVECs), leading to enhanced endocytosis compared to RAD controls . This highlights the importance of using negative controls to confirm that observed effects are indeed due to specific integrin interactions.
2.2 In Vivo Imaging
In non-invasive imaging studies involving αvβ3-positive tumors, researchers utilized [18F]Galacto-RGD to assess tumor uptake and compared it with negative controls. The results showed significantly higher uptake in tumors expressing αvβ3 compared to those treated with RAD, underscoring the specificity of the RGD interaction for imaging applications .
3. Case Studies
3.1 Anti-Angiogenic Effects
A study by Kessler et al. explored the anti-angiogenic properties of cRGDfK peptides in vivo and found that RAD peptides did not exhibit similar effects, confirming their role as effective negative controls in angiogenesis research . This distinction is crucial for developing therapeutic strategies targeting integrin-mediated pathways.
3.2 Tumor Cell Viability Assays
In a study assessing the cytotoxicity of RGD-conjugated drugs against various cancer cell lines, researchers found that while RGD compounds showed significant inhibition of tumor cell growth, RAD controls had negligible effects on cell viability . This reinforces the necessity for negative controls in evaluating therapeutic efficacy.
4. Data Summary
Study | Findings | Negative Control Used | Outcome |
---|---|---|---|
Cressman et al., 2009 | Binding of cRGDfK-488 to HUVECs | RAD | Enhanced endocytosis observed |
Imaging Study | Tumor uptake of [18F]Galacto-RGD | RAD | Higher uptake in αvβ3-positive tumors |
Kessler et al., 1996 | Anti-angiogenic properties | RAD | No anti-angiogenic effect observed |
Cytotoxicity Assay | Inhibition of cancer cell growth | RAD | Significant inhibition with RGD; negligible with RAD |
5. Conclusion
The use of RGD negative controls is vital for accurately interpreting biological activities associated with integrin interactions. These controls not only validate experimental findings but also enhance our understanding of integrin-mediated processes in health and disease. Future research should continue to leverage these negative controls to refine therapeutic approaches targeting integrin pathways.
6. References
- Cressman et al., "Binding and Uptake of RGD-Containing Ligands to Cellular avb3 Integrins," 2009.
- Noninvasive Imaging Study on αvβ3 Integrin Expression.
- Kessler et al., "Development of cRGDf[N(me)]V as an Integrin Antagonist," 1996.
- Research on Cytotoxicity and Integrin Interaction.
- Various studies on RGD peptide applications in cancer therapy.
Propiedades
Fórmula molecular |
C27H38N8O9 |
---|---|
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C27H38N8O9/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30)/t14-,16-,17-,18+,19-/m0/s1 |
Clave InChI |
JGAVLJPACLNJGX-HZZCBIDNSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.